REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4](CC#N)[CH:5]=[C:6]([CH3:9])[C:7]=1[OH:8].CO[CH2:15][CH2:16][O:17]C.[OH-:19].[K+]>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:15][C:16]([OH:17])=[O:19])[CH:5]=[C:6]([CH3:9])[C:7]=1[OH:8] |f:2.3|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1O)C)CC#N
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 d
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting solid was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×75 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium chloride solution (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with 15-25% ethyl acetate in petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1O)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |